2,6-Dimesitylphenyl iodide
CAS No.: 153414-10-9
Cat. No.: VC4220887
Molecular Formula: C24H25I
Molecular Weight: 440.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153414-10-9 |
|---|---|
| Molecular Formula | C24H25I |
| Molecular Weight | 440.368 |
| IUPAC Name | 2-[2-iodo-3-(2,4,6-trimethylphenyl)phenyl]-1,3,5-trimethylbenzene |
| Standard InChI | InChI=1S/C24H25I/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3 |
| Standard InChI Key | RKSKTQRJUVVQHG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)I)C |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The molecular structure of 2,6-dimesitylphenyl iodide (C24H25I) features a phenyl ring substituted at the 2- and 6-positions with mesityl groups and an iodine atom at the 1-position (Figure 1). The mesityl groups, each comprising a 2,4,6-trimethylphenyl moiety, introduce substantial steric bulk, which profoundly influences the compound’s reactivity and intermolecular interactions . The iodine atom, a potent leaving group, enables participation in nucleophilic substitution and cross-coupling reactions.
Table 1: Key Molecular Descriptors of 2,6-Dimesitylphenyl Iodide
| Property | Value |
|---|---|
| Molecular Formula | C24H25I |
| Molecular Weight | 440.368 g/mol |
| IUPAC Name | 2-[2-Iodo-3-(2,4,6-trimethylphenyl)phenyl]-1,3,5-trimethylbenzene |
| InChI | InChI=1S/C24H25I/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3 |
| SMILES | CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)I)C |
Steric and Electronic Effects
The mesityl groups create a three-dimensional steric shield around the iodine atom, limiting access to reactive sites and reducing decomposition pathways. This steric protection is critical in stabilizing low-coordination metal centers, as demonstrated in gold and silver complexes where 2,6-dimesitylphenyl-derived ligands prevent aggregation . Electronic effects arise from the electron-donating methyl groups, which slightly increase the electron density at the phenyl ring, modulating the compound’s susceptibility to electrophilic substitution.
Synthetic Methodologies
Direct Iodination of Prefunctionalized Precursors
A common synthesis involves iodination of 2,6-dimesitylphenol or its derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst. For example, treatment of 2,6-dimesitylphenol with ICl in dichloromethane at 0°C yields 2,6-dimesitylphenyl iodide with >80% efficiency. Alternative routes employ Grignard reagents, where 2,6-dimesitylphenylmagnesium bromide reacts with iodine to form the target compound .
Halogen Exchange Reactions
Halogen exchange using alkali metal iodides (e.g., NaI or KI) and a 2,6-dimesitylphenyl chloride or bromide precursor in polar aprotic solvents (e.g., DMF or DMSO) provides a high-yield pathway. This method capitalizes on the greater nucleophilicity of iodide ions compared to chloride or bromide .
Table 2: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Key Advantages |
|---|---|---|---|
| Direct Iodination | 80–85 | ICl, CH2Cl2, 0°C | High regioselectivity |
| Grignard Reaction | 75–78 | THF, RT, I2 | Scalability |
| Halogen Exchange | 88–92 | NaI, DMF, 80°C | Mild conditions |
Physicochemical Properties
Solubility and Stability
2,6-Dimesitylphenyl iodide exhibits limited solubility in polar solvents such as water or ethanol but dissolves readily in aromatic hydrocarbons (e.g., toluene, benzene) and chlorinated solvents (e.g., CH2Cl2, CHCl3). The compound is sensitive to light and moisture, necessitating storage under inert atmospheres at temperatures below –20°C.
Spectroscopic Characterization
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NMR Spectroscopy: The 1H NMR spectrum in CDCl3 displays distinct resonances for methyl groups (δ 2.1–2.4 ppm) and aromatic protons (δ 6.7–7.2 ppm). The 13C NMR spectrum confirms the presence of quaternary carbons adjacent to iodine (δ 140–145 ppm) .
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IR Spectroscopy: Stretching vibrations for C–I bonds appear at 550–600 cm⁻¹, while C–H stretches of methyl groups are observed at 2850–2950 cm⁻¹.
Applications in Organometallic Chemistry and Materials Science
Ligand Design for Group 11 Metal Complexes
2,6-Dimesitylphenyl iodide serves as a precursor for Dmp (2,6-dimesitylphenyl) ligands, which stabilize gold(I), silver(I), and copper(I) complexes. For instance, reaction with Ph3PAuCl in THF yields [(Dmp)AuPPh3], a linear complex exhibiting metallophilic Au···Au interactions critical for luminescent materials .
Table 3: Metallophilic Interactions in Dmp-Supported Complexes
| Complex | M···M Distance (Å) | ΔEint (kcal/mol) | Application |
|---|---|---|---|
| [(Dmp)Au]2 | 2.99 | –82.40 | Catalytic C–H activation |
| [(Dmp)Ag]2 | 3.37 | –63.96 | Conductive materials |
| [(Dmp)Cu]2 | 2.52 | –88.45 | Photocatalysis |
Stabilization of Low-Coordination Species
The steric bulk of Dmp ligands enables isolation of rare low-coordination pnictogen compounds. For example, treatment of 2,6-dimesitylphenyl iodide with LiPtBu2 yields Dipp2Bi–PtBu2, featuring a covalent Bi–P bond—a rarity in main-group chemistry .
Catalytic Applications
Dmp-supported palladium complexes catalyze Suzuki-Miyaura cross-coupling reactions with enhanced turnover numbers (TON > 10⁵) due to suppressed oxidative dimerization. The iodine atom in 2,6-dimesitylphenyl iodide facilitates oxidative addition steps in catalytic cycles.
Recent Advances and Future Directions
Metallosupramolecular Architectures
Recent work by Huang et al. (2025) demonstrates that Dmp-gold complexes self-assemble into helical polymers via aurophilic interactions, exhibiting stimuli-responsive luminescence. These materials hold promise for optoelectronic devices and sensors .
Sustainable Synthesis Pathways
Emerging electrochemical methods enable iodide abstraction from 2,6-dimesitylphenyl iodide using recyclable mediators, reducing reliance on stoichiometric oxidants. This approach aligns with green chemistry principles by minimizing waste.
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